molecular formula C13H24N2O2 B13812577 tert-butyl N-[(1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate

tert-butyl N-[(1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate

Cat. No.: B13812577
M. Wt: 240.34 g/mol
InChI Key: HWPHWBRCRWNTLX-UWVGGRQHSA-N
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Description

N-(3-endo)-9-Azabicyclo[3.3.1]non-3-ylcarbamic acid 1,1-dimethylethyl ester is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-endo)-9-Azabicyclo[3.3.1]non-3-ylcarbamic acid 1,1-dimethylethyl ester typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones using a palladium catalyst . This method provides high yields and diastereoselectivities, making it an efficient route for producing this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-endo)-9-Azabicyclo[3.3.1]non-3-ylcarbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced derivatives.

    Substitution: The compound is known to participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild and functional group tolerant, ensuring the stability of the compound during the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

N-(3-endo)-9-Azabicyclo[3.3.1]non-3-ylcarbamic acid 1,1-dimethylethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-endo)-9-Azabicyclo[3.3.1]non-3-ylcarbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-endo)-9-Azabicyclo[3.3.1]non-3-ylcarbamic acid 1,1-dimethylethyl ester stands out due to its unique bicyclic structure, which imparts stability and reactivity. This makes it a valuable compound for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-[(1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10-/m0/s1

InChI Key

HWPHWBRCRWNTLX-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@@H]2CCC[C@@H](C1)N2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2

Origin of Product

United States

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